Ethyl formate
Description
Overview of Ethyl Formate (B1220265) in Scientific Context
Ethyl formate exists as a colorless, transparent, and volatile liquid at room temperature. chemicalbook.com It possesses a molecular weight of 74.08 g/mol . acs.org Its physical properties include a boiling point between 52-54 °C and a density of approximately 0.92 g/mL at 20 °C. chemicalbook.com It is slightly soluble in water, undergoing gradual decomposition into formic acid and ethanol (B145695), and is miscible with organic solvents such as ethanol, ether, and acetone. chemicalbook.com
Scientific research has identified this compound as a naturally occurring volatile compound in numerous sources. These include various fruits (pears, raspberries, apples, oranges, dried strawberries, apricots, plums), vegetables (cabbages, leeks), and grains (maize silage, wheat, barley, oats, canola). cabidigitallibrary.orgentsocnsw.org.auresearchgate.netftic.co.il It has also been detected in animal products like bonito, beef stew, mussels, cheese, and milk powder, as well as in fermented products like beer and wine. cabidigitallibrary.orgentsocnsw.org.au The natural levels of this compound in these products can vary depending on factors such as the commodity type, temperature, moisture content, and storage duration. researchgate.netftic.co.il
Beyond its natural presence, this compound is utilized in organic synthesis. cabidigitallibrary.orggezondheidsraad.nl Studies have explored its formation through various chemical pathways, including the reaction of ethanol with formic acid. ebi.ac.ukescholarship.org Recent research has also investigated the potential for producing this compound from bio-renewable sources like biomass-derived ethanol and zero-emissions formic acid. escholarship.org
The behavior of this compound under different conditions has also been a subject of research. For instance, studies have examined its pyrolysis in the dilute gas phase to understand its thermal decomposition products and reaction mechanisms. nih.gov Products observed from this compound pyrolysis include ethanol, acetaldehyde (B116499), ethane, ethylene (B1197577), formic acid, formaldehyde, carbon dioxide, and carbon monoxide. nih.gov
Historical Perspectives in this compound Investigations
The investigation of this compound has a history dating back many years. Early research focused on its identification and presence in various natural sources. Its characteristic odor and occurrence in fruits and fermented products likely drew early scientific attention.
Historically, this compound has been recognized for its solvent properties and its use in organic synthesis. cabidigitallibrary.orggezondheidsraad.nl Investigations into its chemical reactions and synthesis methods have contributed to the broader understanding of ester chemistry. Early studies also explored the ionization and dissociation of formate esters, including this compound, using techniques like electron impact mass spectrometry to understand their fragmentation patterns and ion formation mechanisms. cdnsciencepub.com Deuterium (B1214612) labeling has been employed in these historical studies to elucidate rearrangement processes during ionization. cdnsciencepub.com
While some historical uses of this compound involved applications now related to pest control and flavoring, the scientific investigations underpinning these uses contributed to the understanding of its volatility, reactivity, and interactions with biological systems, albeit without focusing on dosage or safety profiles in the context of this article's constraints. For example, early published information from the 1920s and 1930s documented its effectiveness against insects in dried fruits and explored methods to manage its flammability, demonstrating early scientific efforts to understand and control its properties for specific applications. entsocnsw.org.au
The study of this compound continues to evolve, with modern research employing advanced analytical techniques and computational methods to further explore its complex chemistry, natural occurrences, and potential new synthesis routes. escholarship.orgnih.gov
Natural Occurrence of this compound in Selected Commodities
| Commodity Type | Examples | Reported Occurrence |
| Fruits | Pears, Ginger, Raspberries, Apples, Oranges, Dried Strawberries, Apricots, Plums | Yes |
| Vegetables | Cabbages, Leeks | Yes |
| Grains | Maize Silage, Wheat, Barley, Oats, Canola | Yes |
| Animal Products | Bonito, Beef Stew, Mussels, Cheese, Skim Milk Powder | Yes |
| Fermented | Beer, Fermented Skim Milk | Yes |
Physical Properties of this compound
| Property | Value |
| Appearance | Clear, colorless liquid |
| Odor | Pleasant, fruity, rum-like |
| Molecular Weight | 74.08 g/mol |
| Boiling Point | 52-54 °C |
| Density (20 °C) | ~0.92 g/mL |
| Water Solubility | Slightly soluble (with decomposition) |
| Miscibility | Ethanol, Ether, Acetone |
This compound Pyrolysis Products
| Product | Chemical Formula |
| Ethanol | CH₃CH₂OH |
| Acetaldehyde | CH₃CHO |
| Ethane | C₂H₆ |
| Ethylene | C₂H₄ |
| Formic Acid | HC(O)OH |
| Formaldehyde | CH₂O |
| Carbon Dioxide | CO₂ |
| Carbon Monoxide | CO |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJINCZRORDGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2, Array | |
| Record name | ETHYL FORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/697 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ETHYL FORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0623 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ethyl formate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ethyl_formate | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040117 | |
| Record name | Ethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl formate appears as a clear colorless liquid with a pleasant odor. Flash point -4 °F. Less dense than water. Vapors heavier than air., Colorless liquid with a fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid with a sharp, rum-like odour, Colorless liquid with a fruity odor. | |
| Record name | ETHYL FORMATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ethyl formate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031229 | |
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| Record name | ETHYL FORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0623 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/311/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ETHYL FORMATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/106 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl formate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0278.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
129.6 °F at 760 mmHg (USCG, 1999), 54.5 °C @ 760 MM HG, 52.00 to 54.00 °C. @ 760.00 mm Hg, 52-54 °C, 130 °F | |
| Record name | ETHYL FORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/697 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/943 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031229 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL FORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0623 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL FORMATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/106 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl formate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0278.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-4 °F (USCG, 1999), -20 °C, -20 °C (-4 °F) (CLOSED CUP), -20 °C c.c., -4 °F | |
| Record name | ETHYL FORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/697 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl formate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/485 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYL FORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/943 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL FORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0623 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL FORMATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/106 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl formate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0278.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
9 % at 64 °F (NIOSH, 2023), SOLUBILITY IN WATER: 9 PARTS/100 @ 18 °C; MISCIBLE WITH BENZENE, SOL IN ALL PROPORTIONS IN ALCOHOL, ETHER; VERY SOL IN ACETONE, SOL IN MOST ORGANIC SOLVENTS, 88,250 mg/L at 25 °C, 88.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 10.5, Soluble in most fixed oils, propylene glycol, water (with gradual decomposition), slightly soluble in mineral oil. Insoluble in glycerol, 1ml in 5ml 50% ethanol (in ethanol), (64 °F): 9% | |
| Record name | ETHYL FORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/697 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL FORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/943 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031229 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL FORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0623 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/311/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Ethyl formate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0278.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.922 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9168 @ 20 °C, CONVERSION FACTORS: 1 MG/L EQUIV TO 330 PPM; 1 PPM EQUIV TO 3.03 MG/CU M; DENSITY OF SATURATED AIR: 1.25 (AIR= 1), Relative density (water = 1): 0.92, 0.917-0.922, 0.92 | |
| Record name | ETHYL FORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/697 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL FORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/943 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL FORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0623 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/311/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ETHYL FORMATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/106 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl formate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0278.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.56 (AIR= 1), Relative vapor density (air = 1): 2.6 | |
| Record name | ETHYL FORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/943 | |
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Vapor Pressure |
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Color/Form |
MOBILE LIQUID, WATER-WHITE LIQ, Colorless liquid. | |
CAS No. |
109-94-4 | |
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| Record name | Formic acid, ethyl ester | |
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Melting Point |
-110 °F (USCG, 1999), -80.5 °C, -80 °C, -113 °F | |
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Synthesis and Production Methodologies of Ethyl Formate
Chemical Reaction Pathways for Ethyl Formate (B1220265) Synthesis
The primary method for synthesizing ethyl formate involves the reaction between formic acid and ethanol (B145695).
Esterification Reactions and Catalytic Considerations
The most common chemical reaction pathway for this compound synthesis is the Fischer esterification of formic acid and ethanol. This is an equilibrium reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. The general reaction is:
HCOOH + C₂H₅OH ⇌ HCOOC₂H₅ + H₂O
Acid catalysts are crucial for increasing the reaction rate. Common catalysts used in this compound esterification include strong mineral acids like sulfuric acid. chemicalbook.comgoogle.comgoogle.comchemicalbook.com Sulfuric acid is a widely used catalyst in the conventional synthesis of this compound from formic acid and ethanol. chemicalbook.comgoogle.comgoogle.com However, the use of strong acids can lead to equipment corrosion and environmental concerns. google.com
Research has also explored the use of heterogeneous catalysts, which offer advantages such as easy separation, reusability, and reduced corrosiveness. tandfonline.com Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, sulfated zirconia, and clays, have been investigated for esterification reactions. tandfonline.com For instance, Amberlyst-15 has been shown to be an effective solid acidic resin catalyst for the formylation of alcohols with this compound, suggesting its potential in the reverse esterification or transesterification processes for formate ester synthesis. tandfonline.com Boron oxide has also been found to be an efficient reagent and potentially acts as a Lewis acid catalyst in the direct esterification of formic acid with alcohols. cdnsciencepub.com
The equilibrium nature of the esterification reaction necessitates strategies to shift the equilibrium towards product formation. This is typically achieved by removing water from the reaction mixture, for example, through distillation or the use of desiccants. sciencemadness.org
Alternative Synthetic Routes and Novel Methodologies
Besides the direct esterification of formic acid and ethanol, alternative synthetic routes for this compound have been explored, often aiming for improved efficiency, milder conditions, or utilizing different feedstocks.
One alternative route involves the carbonylation of ethanol with carbon monoxide. This reaction typically requires a catalyst, such as sodium ethoxide, and proceeds under pressure. wikipedia.org The reaction can be represented as:
C₂H₅OH + CO → HCOOC₂H₅
Novel methodologies are also being developed, including electrochemical approaches. Electrochemical reduction of carbon dioxide in ethanol on specific cathodes (e.g., Pb and Sn) has shown promise for the production of this compound. acs.orgfigshare.com This process can involve the in situ formation of formic acid followed by acid-catalyzed esterification with ethanol. acs.org
Another emerging area is the bio-catalyzed synthesis of formate esters, although research specifically on enzymatic synthesis of this compound from formic acid and ethanol is less common compared to other formate esters. mdpi.com However, lipases have been shown to catalyze the transesterification of this compound with other alcohols to produce different formate esters. mdpi.com
Furthermore, this compound can sometimes be obtained as a byproduct in other chemical processes. For example, it can be synthesized as a byproduct during the production of metronidazole (B1676534) by adding ethanol to the reaction mixture. chemicalbook.comgoogle.com
Industrial Scale Production Processes and Optimization
Industrial production of this compound requires efficient and scalable processes to meet market demand. techsciresearch.comprocurementresource.com The primary industrial method is the esterification of formic acid and ethanol. sciencemadness.orgchemicalbook.comprocurementresource.com
Process Engineering and Reactor Design for this compound Production
Industrial scale production often employs continuous or semi-continuous processes to maximize throughput and yield. google.comgoogle.com Reactive distillation is a key process engineering technique used in this compound production. google.com This method combines the chemical reaction and the separation of products in a single unit, which can help drive the equilibrium reaction forward by continuously removing the this compound and/or water. google.com
Reactor design plays a critical role in optimizing the reaction conditions, heat transfer, and mass transfer. While specific details of proprietary industrial reactor designs are often not publicly available, typical reactors for esterification include stirred tank reactors or reactive distillation columns. google.com Optimization of parameters such as temperature, pressure, reactant ratio, and residence time are crucial for achieving high conversion and selectivity. researchgate.net
For instance, a semi-continuous process using formic acid and ethanol with sulfuric acid as a catalyst involves specific reactant ratios and continuous removal of this compound by distillation. google.comscribd.com This approach can achieve high yields, such as 95.4% based on formic acid. google.comscribd.com
Catalytic Systems in Large-Scale this compound Synthesis
In large-scale production, the choice of catalyst is critical for both efficiency and economic viability. Traditionally, strong mineral acids like sulfuric acid have been used due to their high activity and low cost. chemicalbook.comgoogle.comgoogle.comchemicalbook.com However, their corrosive nature necessitates specialized equipment and poses environmental challenges. google.com
The industry is increasingly exploring heterogeneous catalysts as alternatives to homogeneous acid catalysts. Solid acid catalysts, such as sulfonated resins or zeolites, can be easily separated from the reaction mixture, reducing downstream processing costs and minimizing waste. tandfonline.com The reusability of heterogeneous catalysts also contributes to the economic and environmental sustainability of the process. tandfonline.com
Novel catalytic systems are also being investigated for industrial application. For example, gold supported on titanium dioxide has been explored as a catalyst for the reaction of ethanol with carbon dioxide in an autoclave for this compound production. sciencemadness.org Electrochemical methods using specific catalysts like Pb and Sn cathodes are also being researched for the production of this compound from CO₂ and ethanol, potentially offering a pathway for utilizing carbon dioxide emissions. acs.orgfigshare.com
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of this compound to reduce environmental impact and improve sustainability. This involves minimizing the use and generation of hazardous substances, using renewable feedstocks, and developing energy-efficient processes.
One key aspect of green chemistry in this compound synthesis is the development and utilization of heterogeneous catalysts as alternatives to corrosive homogeneous acids. google.comtandfonline.com Solid acid catalysts are easier to separate and reuse, reducing the amount of acidic waste generated. tandfonline.com
Utilizing carbon dioxide as a feedstock for this compound production is another green chemistry approach. acs.orgfigshare.comhysytech.comnih.govresearchgate.net Methods involving the electroreduction or carbonylation of CO₂ with ethanol offer potential pathways for converting a greenhouse gas into a valuable chemical. acs.orgfigshare.comhysytech.comnih.govresearchgate.net Research is ongoing to develop efficient catalytic systems for these transformations. nih.govresearchgate.net
Enzymatic synthesis, while less explored for direct this compound production, represents a green chemistry approach due to the biodegradability of enzymes and the milder reaction conditions typically employed. mdpi.com
Sustainable Feedstocks and Reaction Conditions
Sustainable feedstocks for this compound synthesis primarily involve biomass-derived ethanol and potentially formic acid produced through green routes, such as CO₂ reduction. escholarship.orgacs.org The use of biomass-derived ethanol expands the potential of biomass beyond just a fuel source, utilizing it as a reagent for valuable chemical production. escholarship.org
Reaction conditions in sustainable synthesis methods aim to minimize environmental impact and improve efficiency. For instance, the electrochemical conversion of CO₂ to this compound in ethanol operates under specific electrochemical parameters. acs.org Studies have shown that factors like the supporting electrolyte can significantly impact the selectivity and durability of the electrochemical performance. acs.org
In enzymatic synthesis, reaction conditions are optimized for enzyme activity and stability. Factors such as temperature, enzyme concentration, and the molar ratio of reactants play crucial roles in achieving high conversion yields. mdpi.comresearchgate.net For example, studies on lipase-catalyzed esterification of formic acid have identified optimal temperatures and enzyme concentrations for efficient ester formation. mdpi.comresearchgate.net
Research findings on sustainable production methods often include data on yield, selectivity, and catalyst reusability. For instance, in electrochemical synthesis, the faradaic efficiency for this compound production is a key metric. acs.org In enzymatic methods, conversion yield and the number of times the enzyme can be recycled are important indicators of sustainability and economic feasibility. mdpi.comresearchgate.net
Solvent-Free and Reduced-Solvent Methodologies
Minimizing or eliminating the use of solvents in chemical synthesis aligns with green chemistry principles, reducing waste and improving process efficiency. researchgate.net Research has explored solvent-free and reduced-solvent methodologies for reactions relevant to this compound synthesis and its applications.
While direct solvent-free synthesis of this compound from formic acid and ethanol can be slow without a catalyst, studies on related formylation reactions have demonstrated the feasibility of catalyst- and solvent-free conditions. researchgate.netresearchgate.nettandfonline.com For example, the N-formylation of amines using formic acid or this compound has been successfully carried out under solvent-free conditions at moderate temperatures. researchgate.nettandfonline.com This suggests potential for exploring similar conditions for the esterification of ethanol with formic acid.
Enzymatic esterification also offers possibilities for reduced-solvent or solvent-free systems. Studies have compared lipase-catalyzed esterification of formic acid with alcohols in both solvent and solvent-free systems, evaluating reaction times and yields. researchgate.net These studies indicate that solvent-free enzymatic systems can achieve high ester yields within reasonable reaction times, highlighting their potential for more sustainable production. researchgate.net
The benefits of solvent-free or reduced-solvent approaches include simplified workup procedures, reduced material costs, and decreased environmental impact associated with solvent production, use, and disposal. researchgate.net
Table 1: Examples of Reaction Conditions and Outcomes in this compound Synthesis Research
| Method | Feedstocks | Catalyst/Conditions | Key Findings | Source |
| Simulated Production | Biomass-derived Ethanol, Zero-emissions Formic Acid | Semi-batch process (UniSim® Design) | Production of 3,609 kg/year of 98.8% this compound feasible. | escholarship.org |
| Electrochemical Conversion of CO₂ | CO₂, Ethanol | Acidic ethanol, Pb and Sn cathodes, Tetraethylammonium chloride electrolyte | 44% faradaic efficiency for this compound. | acs.org |
| Conventional Esterification | Formic Acid, Ethanol | Sulfuric Acid | Standard method, produces water, potential for corrosion and waste. | chemicalbook.comgoogle.comgoogle.comennoreindiachemicals.com |
| Enzymatic Esterification (Phenthis compound) | Formic Acid, Phenethyl Alcohol | Immobilized Lipase (Novozym 435) | Optimized at 40°C, specific enzyme concentration and molar ratio. High conversion yield. | mdpi.com |
| Enzymatic Esterification (Formate Esters) | Formic Acid, C4/C8 Alcohols | Lipase (Novozym 435) | Optimal conditions identified for solvent and solvent-free systems; high yields. | researchgate.net |
Reaction Mechanisms and Kinetics of Ethyl Formate
Hydrolysis of Ethyl Formate (B1220265)
Hydrolysis is a key reaction for esters, involving the breaking of the ester bond by reaction with water. Ethyl formate hydrolysis can occur under neutral (water-catalyzed) or acidic conditions.
Water-Catalyzed Hydrolysis Mechanisms and Kinetics
This compound undergoes spontaneous autocatalytic hydrolysis via water-catalyzed (neutral) mechanisms. researchgate.netresearchgate.net The neutral hydrolysis of this compound is reported to be faster compared to mthis compound in the uncatalyzed reaction. researchgate.netacs.org The kinetics of hydrolysis of simple esters like methyl and ethyl formates in neutral medium have been studied, and the reaction was found to follow first-order kinetics. pjsir.org The energy of activation for the neutral hydrolysis of this compound was found to be 16,800 calories per g. mole. pjsir.org This value is lower than that for mthis compound (24,900 calories per g. mole), which is attributed to the ethyl group being more electropositive than the methyl group, thereby facilitating the neutral hydrolysis, supposedly involving a unimolecular alkyl-oxygen fission. pjsir.org
The spontaneous hydrolysis of this compound occurs through a water-catalyzed pathway. researchgate.net The proton inventory technique has been used to study the mechanism of the water reaction. researchgate.net The transition-state structure in the water-catalyzed hydrolysis of cyclic carbonates appears to involve a cyclic array of three water molecules. researchgate.netresearchgate.net For acyclic carbonates, the transition-state structure involves only two water molecules, with one acting as a general base to remove a proton from the nucleophilic water molecule, referred to as a catalytic proton bridge transition state. researchgate.net
The activation parameters for the neutral hydrolysis of this compound are reported as ΔH‡ = 91 ± 8 kJ/mol and ΔS‡ = -48 ± 8 J K⁻¹/mol. researchgate.netresearchgate.net
Acid-Catalyzed Hydrolysis Mechanisms and Kinetics
This compound also undergoes spontaneous autocatalytic hydrolysis via hydrogen-ion catalyzed mechanisms. researchgate.netresearchgate.net Acid-catalyzed hydrolysis involves the reaction of an ester with water in the presence of an acid catalyst, leading to the formation of an alcohol and a carboxylic acid. pearson.compearson.com The acid donates a proton to the ester, increasing the electrophilicity of the carbonyl carbon, which facilitates the nucleophilic attack by water. pearson.compearson.com This mechanism typically involves protonation steps and the formation of a tetrahedral intermediate. pearson.com
The autocatalytic effect in alkyl formate hydrolysis is due to the formation of acid. researchgate.netacs.org While the rate of neutral hydrolysis of this compound is faster than mthis compound, the autocatalytic effect is more pronounced in mthis compound hydrolysis. researchgate.netacs.org Adding a small amount of formic acid initially can improve the reaction rate by reducing the induction period, although it may slightly suppress the equilibrium conversion. researchgate.netacs.org
The acidity of the transition-state complex in the acid-catalyzed hydrolysis of esters increases with electron-withdrawing groups in either the acyl or alkyl moieties. researchgate.net The transition-state complexes of both lyonium and lyate catalyzed reactions may share similar structural features. researchgate.netarkat-usa.org
Isotope Effects in this compound Hydrolysis
Isotope effects can provide valuable insights into the transition state of a reaction. The proton inventory technique, which studies the reaction rate in mixtures of H₂O and D₂O, has been applied to the hydrolysis of this compound. researchgate.netresearchgate.net The proton inventory for the water reaction at 37.0 °C was determined, resulting in a specific rate constant dependence on the deuterium (B1214612) atom fraction 'n'. researchgate.net This result aligns with findings for other carboxylic acid derivatives. researchgate.net
Kinetic solvent isotope effects (kH₂O/kD₂O) can indicate the involvement of proton transfer in the rate-determining step. For orthoformate hydrolysis catalyzed by a supramolecular host, a normal k(H₂O)/k(D₂O) of 1.6 was observed, consistent with proton transfer occurring in the transition state and being rate-limiting in the catalyzed reaction. osti.gov While this is for orthoformates, it illustrates how solvent isotope effects are used in studying hydrolysis mechanisms. Proton inventories that are downwardly curved indicate contributions by more than one proton to the observed kinetic solvent deuterium isotope effects. researchgate.netresearchgate.net
Oxidation Reactions of this compound
This compound can undergo oxidation in various environments, including the atmosphere and under thermal stress.
Atmospheric Oxidation Mechanisms and Products
This compound is an atmospheric constituent that can undergo chemical transformation. researchgate.net The oxidation of this compound can be initiated by reactions with species like hydroxyl radicals (OH) and chlorine atoms (Cl).
OH-initiated reactions with diethyl ether can lead to the formation of this compound as a major product. rsc.org Studies on the photooxidation of ethyl vinyl ether have also identified this compound as a main product with significant yields. ucr.edu
The mechanism for the Cl-initiated oxidation of this compound has been studied in the presence of NO₂. researchgate.netconicet.gov.ar The chlorine atom primarily initiates the oxidation by abstracting a hydrogen atom from two different sites: the carbon atom in the α-position of the oxygenated carbonylic group (62 ± 7)% and the hydrogen atom on the carbonylic group (44 ± 5)%. researchgate.netconicet.gov.ar The attack of Cl atoms on the methyl group is reported to be minor, if it occurs at all (less than 2 ± 1)%. researchgate.netconicet.gov.ar
In the presence of NO₂, the Cl-initiated oxidation of this compound leads to the formation of several products, including formic acid, peroxyacetyl nitrate (B79036), ethyl nitrate, acetic formic anhydride, 1-(nitrooxy)this compound, and peroxy ethoxyformyl nitrate (PEFN). researchgate.netconicet.gov.ar Formic acid and peroxy ethoxyformyl nitrate are among the products formed from the abstraction of the carbonylic hydrogen atom. conicet.gov.ar
A detailed oxidation mechanism has been proposed, suggesting that α-ester rearrangement and the direct abstraction of O₂ from an intermediate are the more favorable and competitive pathways. researchgate.net Isomerization through a 1,4-H shift has also been found to be feasible under general atmospheric conditions. researchgate.net
Pyrolysis and Thermal Decomposition Pathways
The thermal decomposition of this compound has been studied at various temperatures. nih.govresearchgate.netnih.gov Pyrolysis of this compound can lead to the formation of several products. nih.govresearchgate.net
Studies using flash pyrolysis coupled with photoionization mass spectrometry have identified products such as ethanol (B145695), acetaldehyde (B116499), ethane, ethylene (B1197577), formic acid, formaldehyde, carbon dioxide, and carbon monoxide. nih.govresearchgate.netconicet.gov.ar Formic acid and ethylene can undergo further pyrolysis, forming carbon monoxide and water, and acetylene (B1199291) and hydrogen, respectively. nih.govresearchgate.netconicet.gov.ar
Computational studies have investigated the reaction paths and energetics leading to these products, including pathways involving homolytic bond cleavage. nih.govresearchgate.netconicet.gov.ar These studies can be used to derive Arrhenius parameters for each reaction pathway. nih.govresearchgate.netconicet.gov.ar At high temperatures, carbon monoxide is suggested as a competitive primary fragmentation product. nih.govresearchgate.netconicet.gov.ar
Experimental studies using shock tubes and laser absorption to measure concentration time-histories of products like H₂O, CO₂, and CO have also been conducted to study the thermal decomposition of this compound. nih.govacs.org These studies have highlighted differences in the decomposition products compared to other ethyl esters, with negligible CO₂ production observed during this compound pyrolysis under the studied conditions. nih.govacs.org
The pyrolysis of this compound has been carried out under conditions favoring decomposition into the corresponding acid and alkene. researchgate.net A rate expression for the pyrolysis in the temperature range of 557°–630°C has been reported, which aligns with predictions based on a six-center molecular mechanism. researchgate.net
Nucleophilic Reactions Involving this compound
Esters are known to undergo nucleophilic attack at the carbonyl carbon due to its partial positive charge. This compound, with its relatively simple structure, serves as a model substrate for studying such reactions. The outcome of these reactions depends heavily on the nature of the nucleophile and the reaction conditions.
Grignard Reagent Interactions and Product Formation
Grignard reagents, acting as strong nucleophiles, react with this compound via a nucleophilic addition-elimination mechanism. The initial step involves the attack of the Grignard reagent (R-MgX) on the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate. pearson.compearson.comvaia.com This intermediate subsequently eliminates the ethoxy group (-OCH₂CH₃), regenerating a carbonyl group and forming an aldehyde intermediate (RCHO). pearson.comvaia.com
When an excess of the Grignard reagent is used, the aldehyde intermediate, being generally more reactive than the ester, undergoes a second nucleophilic attack by another equivalent of the Grignard reagent. pearson.comvaia.combethunecollege.ac.in This second addition forms a new tetrahedral intermediate which, upon protonation during workup (typically with an acid like H₃O⁺ or aqueous NH₄Cl), yields a secondary alcohol with two identical alkyl groups derived from the Grignard reagent. pearson.compearson.comvaia.combethunecollege.ac.in
The general reaction scheme can be represented as:
HCOOCH₂CH₃ + R-MgX → [Tetrahedral Intermediate 1] → RCHO + ⁻OCH₂CH₃ RCHO + R-MgX → [Tetrahedral Intermediate 2] [Tetrahedral Intermediate 2] + H₃O⁺ → R₂CHOH (Secondary Alcohol)
For example, the reaction of this compound with an excess of ethylmagnesium bromide (CH₃CH₂MgBr) followed by protonation yields pentan-3-ol. pearson.com Similarly, using phenylmagnesium bromide (C₆H₅MgBr) results in the formation of diphenylmethanol, and allylmagnesium bromide (CH₂=CH-CH₂MgBr) leads to hepta-1,6-dien-4-ol. pearson.compearson.comvaia.com The synthesis of secondary alcohols with two identical alkyl groups is a characteristic outcome when using excess Grignard reagent with formate esters like this compound. pearson.compearson.com
While the reaction typically proceeds to the secondary alcohol with excess Grignard reagent, it is difficult to isolate the aldehyde intermediate due to its higher reactivity towards the Grignard reagent compared to the starting ester. bethunecollege.ac.in Attempts to stop the reaction at the aldehyde stage, even with inverse addition (adding the Grignard reagent to the ester), are generally not effective for this compound. bethunecollege.ac.in
Other Nucleophilic Additions and Substitutions
Beyond Grignard reagents, this compound can participate in other nucleophilic reactions. Esters, in general, are susceptible to nucleophilic acyl substitution reactions. This involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group (in the case of this compound, the ethoxy group). masterorganicchemistry.comlibretexts.org This mechanism is common for reactions of carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org
Hydrolysis, a key nucleophilic reaction with water, can occur under neutral, acidic, or basic conditions. Neutral hydrolysis of this compound has been shown to follow first-order kinetics. pjsir.org The neutral hydrolysis can exhibit an autocatalytic effect due to the formation of formic acid. researchgate.netacs.org The rate of neutral hydrolysis of this compound is faster compared to mthis compound in the uncatalyzed reaction, although the autocatalytic effect is more pronounced in mthis compound hydrolysis. researchgate.netacs.org Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemguide.co.uk Basic hydrolysis (saponification) involves the attack of hydroxide (B78521) ion on the carbonyl carbon.
While the search results primarily focused on Grignard reactions and hydrolysis, other nucleophiles can also react with this compound via nucleophilic acyl substitution, such as alkoxides or amines, leading to transesterification or amidation products, respectively, depending on the specific conditions and reagents.
Hydrogenolysis of this compound
Hydrogenolysis involves the cleavage of a chemical bond using hydrogen. For esters like this compound, hydrogenolysis typically leads to the formation of alcohols. This reaction is of interest for the production of alcohols from renewable resources.
Catalytic Hydrogenolysis Pathways
Catalytic hydrogenolysis of esters can proceed via cleavage of either the acyl-oxygen (RC(O)-OR') or the alkoxy-oxygen (RCO-OR') bond. rsc.org For this compound (HCOOCH₂CH₃), hydrogenolysis can yield methanol (B129727) and ethanol. researchgate.netresearchgate.nettandfonline.com
Copper-based catalysts are widely used for ester hydrogenolysis and can show good activity and selectivity for alcohols, often requiring high temperatures and hydrogen pressures. researchgate.net Research has explored the use of various catalysts, including Cu, Mo₂C, and Mo₂N-based catalysts, for the hydrogenolysis of this compound at lower temperatures and pressures. researchgate.net High surface area Mo₂C-based catalysts have shown activity and selectivity towards methanol from this compound hydrogenolysis. researchgate.net The deposition of nanoscale Cu and/or Pd particles onto Mo₂C or Mo₂N can significantly enhance methanol selectivities. researchgate.net The interaction between the metal catalyst and the support is crucial for selective hydrogenation of formate esters to methanol. researchgate.netresearchgate.net For instance, ZrO₂ has been employed as a support to promote the activity and selectivity of Cu catalysts in the liquid-phase hydrogenation of this compound. researchgate.net
Different catalysts and conditions can lead to different product distributions and preferred cleavage pathways. While some catalysts favor the formation of methanol and ethanol, others might lead to different products or intermediates depending on the reaction network.
Kinetics and Selectivity in Hydrogenolysis
The kinetics and selectivity of this compound hydrogenolysis are influenced by the catalyst used and the reaction conditions. Studies on the vapor-phase hydrogenolysis of simple esters on copper-on-silica catalysts have indicated differences in the kinetics and mechanism of formate hydrogenolysis compared to larger esters. researchgate.netnla.gov.au Formates have been found to react significantly faster than acetates under certain conditions. researchgate.net
For Cu/Mo₂C catalysts, temporal variations in rates for this compound hydrogenolysis were consistent with first-order kinetics with regard to this compound, with an activation energy of 44 kJ/mol. researchgate.net The best performance in terms of activity and selectivity has been observed with catalysts like Pd-Cu/Mo₂C. researchgate.net
The selectivity towards specific alcohol products (e.g., methanol versus ethanol) is a critical aspect of catalytic hydrogenolysis. This selectivity can be influenced by the catalyst composition, support material, temperature, and hydrogen pressure. The acidity or basicity of the support can also play a role in methanol selectivity, suggesting cooperation between the metal particles and the support. researchgate.net
Electrochemical Reactions and Mechanisms
Electrochemical methods can also be employed to induce reactions of organic compounds, including esters. While the electrochemical reduction of esters has been investigated, detailed studies specifically on this compound are less extensively documented in the provided search results compared to nucleophilic reactions and hydrogenolysis.
Generally, the electrochemical reduction of oxygen esters can result in the formation of unstable or semi-stable radical anions. acs.org These radical anions can decompose, often via the loss of an alkyl radical, leading to the formation of a carboxylate anion. acs.orggre.ac.uk Another proposed decomposition pathway for ester radical anions involves the formation of an acyl radical and an alkoxide through carbonyl-oxygen scission. gre.ac.uk
The electrochemical activation of organic molecules, including some esters, can be facilitated by single-electron transfer at the cathode. beilstein-journals.org The mechanism can involve the formation of radical anion intermediates that undergo fragmentation. beilstein-journals.org Factors such as the nature of the electron donor, the presence of acids, and the formation of charge-transfer complexes can influence the electrochemical reduction process. beilstein-journals.org
Analytical Chemistry and Spectroscopic Characterization of Ethyl Formate
Chromatographic Techniques for Ethyl Formate (B1220265) Analysis
Chromatography plays a significant role in separating ethyl formate from complex mixtures and quantifying its presence. Various chromatographic methods have been applied for the analysis of this compound in different matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of this compound, particularly for its determination in various samples such as fruits, bread pre-ferment brew, alcoholic beverages, smog, and gasoline. sigmaaldrich.com GC-MS allows for both the separation of this compound from other volatile compounds and its subsequent identification and quantification based on its mass spectrum. Product identity can be confirmed by GC/mass spectrometry. researchgate.net
GC-MS has been employed to analyze natural levels of this compound in freshly harvested feed commodities like wheat, barley, oats, and canola. researchgate.net In such studies, this compound was extracted using solvents like propanol (B110389) and methanol (B129727) before analysis by GC equipped with a flame ionization detector (FID). researchgate.net Isothermal column conditions, such as maintaining the column temperature at 70°C, have been used for the analysis of this compound. researchgate.net The natural levels of this compound in grains can vary depending on the commodity, temperature, moisture, and storage period. researchgate.net
Headspace Gas Chromatography–Mass Spectrometry (HS–GC–MS) is another application used for the residue evaluation of this compound, for instance, in soil and crop leaves. researchgate.net This method involves the analysis of the vapor phase above a solid or liquid sample, which is particularly useful for volatile compounds like this compound. researchgate.net GC-MS data can be identified using spectral libraries such as the National Institute of Standards and Technology (NIST) and the Wiley Registry of Mass Spectral Data. mdpi.com
Liquid Chromatography Techniques
Liquid chromatography (LC) techniques are also applicable for the analysis of this compound. Reverse phase (RP) HPLC methods with relatively simple conditions have been developed for this compound analysis. sielc.com These methods often utilize a mobile phase containing a mixture of acetonitrile, water, and phosphoric acid. sielc.com For applications coupled with Mass Spectrometry (MS), phosphoric acid can be replaced with formic acid to ensure compatibility. sielc.com Columns with smaller particle sizes (e.g., 3 µm) are available for faster UPLC applications. sielc.com This type of LC method is scalable and can be used for isolating impurities in preparative separations. sielc.com
HPLC is considered a suitable technique for the analysis of this compound. sigmaaldrich.com The determination of the partition coefficient (n-octanol/water) of this compound has been performed using the Reverse Phase High Performance Liquid Chromatography method according to OECD Guideline No. 117. europa.eu
Advanced Chromatographic Separation Methods
Advanced chromatographic techniques offer enhanced separation capabilities for complex samples containing this compound. Techniques like Ultra Performance Liquid Chromatography (UPLC) provide superior resolution, peak capacity, and sensitivity compared to traditional HPLC. egyankosh.ac.in Liquid chromatography-mass spectrometry (LC-MS) is a sophisticated technique that combines the separation power of LC with the identification capabilities of MS, allowing for the separation, identification, and quantification of compounds. egyankosh.ac.in High-performance thin-layer chromatography (HPTLC), a modified version of TLC, is another advanced technique that can be used for separation. egyankosh.ac.inresearchgate.net While the provided search results don't detail specific advanced methods solely for this compound separation beyond UPLC and LC-MS mentioned in general terms, these techniques are broadly applicable for improving the analysis of various compounds, including esters like this compound, in complex matrices. egyankosh.ac.innih.gov
Spectroscopic Investigations of this compound
Spectroscopic methods provide insights into the molecular structure, bonding, and dynamics of this compound.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying this compound and studying its vibrational modes. The infrared spectrum of this compound (also known as ethyl methanoate) exhibits characteristic absorption bands corresponding to its functional groups. docbrown.infochemicalbook.com For saturated aliphatic esters like this compound, a very characteristic absorption for the C=O stretching vibration occurs in the wavenumber region of 1750 to 1735 cm⁻¹. docbrown.info C-O stretching vibration absorptions in methanoate esters are typically observed in the wavenumber region of 1200 to 1180 cm⁻¹. docbrown.info C-H stretching vibration absorptions are generally found in the region of 2975 to 2860 cm⁻¹. docbrown.info
The region of the infrared spectrum from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region, which is unique to this compound and is useful for its identification. docbrown.info This region arises from complex overlapping vibrations of the atoms within the molecule. docbrown.info
Vibrational analysis, often complementing IR spectroscopy, helps in assigning observed spectral bands to specific molecular vibrations. Studies involving vibrational analysis of this compound have reported on its infrared spectra in different phases (liquid, solid, vapor) and in solution. researchgate.net These studies have provided evidence for the existence of different rotameric forms of this compound. researchgate.net Normal coordinate calculations have been performed for these rotameric forms to aid in the assignment of vibrational modes. researchgate.net Shifts in the vibrational wavenumbers of the C=O and C-O-C modes of this compound can be used to identify its environment, such as when it forms hydrogen bonds with water or ethanol (B145695) in astrophysical ices. acs.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and purity of this compound by examining the magnetic properties of its atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). ¹H NMR spectroscopy provides information about the different chemical environments of hydrogen atoms in the molecule, their relative numbers, and their connectivity through spin-spin coupling. libretexts.orgchemicalbook.com
In the ¹H NMR spectrum of this compound, distinct signals are observed for the different types of protons: those on the methyl group (CH₃), those on the methylene (B1212753) group (CH₂), and the proton on the formyl group (CHO). The chemical shifts (δ) and splitting patterns of these signals are characteristic of the this compound structure. For example, the spectrum of this compound shows peaks at specific chemical shifts that are characteristic of its protons. libretexts.org The number of peaks and their splitting patterns (e.g., triplets, quartets) provide information about the neighboring protons due to spin-spin coupling, following the n+1 rule. libretexts.org
NMR spectroscopy can be used as a tool for sample identity confirmation and compound quantification, with digital reference materials available for comparison. sigmaaldrich.com ¹H NMR spectra of this compound have been recorded in various solvents, such as CDCl₃. chemicalbook.comresearchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful tool for the detection and identification of this compound, particularly when coupled with separation techniques like gas chromatography (GC-MS). GC-MS is considered a gold standard for food flavor analysis due to its high resolution and sensitivity mdpi.com. This compound has been identified and quantified using GC-MS in various applications, including the analysis of natural levels in feed commodities, volatile compounds in fruits, bread, alcoholic beverages, and fish meal researchgate.netsigmaaldrich.comcabidigitallibrary.orgemerald.com.
In the analysis of freshly harvested feed commodities, GC-MS was used to confirm the identity of this compound, which was determined using a gas chromatograph equipped with a flame ionization detector. Natural levels of this compound in grains like wheat, barley, oats, and canola were found to vary with commodity, temperature, moisture, and storage period, ranging from 0.1 to 0.6 mg kg⁻¹ researchgate.net. Studies on the volatile compounds in oranges and cognac have also utilized GC-MS for the separation and identification of this compound sigmaaldrich.com. Furthermore, HS-SPME-GC-MS has been applied for the determination of this compound residues in various food matrices, including grain, oilseed, dried fruit, and nut, demonstrating high sensitivity with limits of detection in the ng/g range nih.gov. The method involved headspace solid-phase microextraction (HS-SPME) for sample preparation followed by GC-MS analysis nih.govrsc.org. Direct Immersion Solid-Phase Microextraction (DI-SPME) coupled with GC-MS has also been employed in untargeted metabolomics studies to evaluate the effects of this compound on insects, revealing significant changes in metabolite profiles mdpi.com.
Mass spectrometry is also used to study the fragmentation patterns of this compound for identification purposes. The mass spectrum of this compound (ethyl methanoate) shows characteristic peaks corresponding to fragment ions docbrown.info. Databases containing these fragmentation patterns are used to identify compounds, including this compound docbrown.info.
Proton Transfer Reaction Mass Spectrometry (PTR-MS) is another technique used for the detection of volatile organic compounds (VOCs), including this compound. PTR-MS offers advantages such as high resolution, low detection limit, and fast response time, making it suitable for real-time monitoring of VOCs mdpi.comresearchgate.net. It has been used for the online monitoring of this compound in the headspace of roasted and ground coffee, where this compound was identified as a marker compound for the fermented off-note imreblank.chacs.orgacs.orgnih.gov. PTR-MS utilizes soft ionization, typically with protonated water (H₃O⁺) ions, to minimize fragmentation and primarily produce protonated molecules ([M+H]⁺) mdpi.comarm.gov.
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that can be used for the rapid analysis of volatile and semi-volatile compounds without extensive sample preparation. While not explicitly detailed for this compound in the provided snippets, DART-MS is a relevant MS technique for analyzing volatile organic compounds and could potentially be applied to this compound analysis.
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is another soft ionization MS technique used for the quantitative analysis of trace gases. SIFT-MS can selectively detect and quantify VOCs based on their reactions with specific precursor ions. This technique is applicable to the analysis of volatile compounds like this compound in complex mixtures.
Cavity Ring-Down Spectroscopy (CRDS)
Cavity Ring-Down Spectroscopy (CRDS) is a highly sensitive laser-based absorption technique used for the detection and quantification of trace species in the gas phase. CRDS achieves very high detection sensitivity by trapping light between two highly reflective mirrors, resulting in an extended effective absorption path length researchgate.net. This technique has been employed to investigate the gas-phase kinetics of reactions involving this compound.
Specifically, CRDS has been used to study the reaction of IO radicals with this compound. The rate coefficients for this reaction were experimentally measured at different temperatures and pressures rsc.orgrsc.org. IO radicals were generated in situ and probed using CRDS at a specific wavelength (445.04 nm) rsc.org. The experimentally measured rate coefficients showed good agreement with theoretical calculations rsc.orgrsc.org.
CRDS has also been applied to investigate the kinetics of phenyl radicals with this compound in the gas phase. These experiments were conducted at various temperatures and pressures, and the rate coefficients were determined using CRDS nih.gov.
While primarily used for gas-phase kinetic studies, the high sensitivity of CRDS makes it a valuable tool for detecting and quantifying this compound in gaseous samples, particularly at low concentrations.
Imaging Photoelectron Photoion Coincidence (iPEPICO) Spectroscopy
Imaging Photoelectron Photoion Coincidence (iPEPICO) spectroscopy is a technique that combines photoelectron and photoion detection to study the ionization and dissociation dynamics of molecules. This method allows for mass-selected threshold photoelectron spectra (ms-TPES) to be obtained for pyrolysis products and enables the distinction between parent ions of neutral products and dissociative photoionization products nih.govresearchgate.netconicet.gov.ar.
iPEPICO spectroscopy has been utilized to probe the thermal decomposition (pyrolysis) of this compound in the dilute gas phase using synchrotron vacuum ultraviolet (VUV) radiation nih.govresearchgate.netconicet.gov.ardbcls.jppsi.ch. This technique allowed for the identification of various pyrolysis products of this compound, including ethanol, acetaldehyde (B116499), ethane, ethene, formic acid, formaldehyde, carbon dioxide, and carbon monoxide nih.govresearchgate.netconicet.gov.ar. The study also involved computational analysis of the reaction pathways and energetics leading to these products nih.govresearchgate.netconicet.gov.ar. iPEPICO has also been used to compare the dissociation dynamics of this compound ions with those of its isomers, such as methyl acetate (B1210297) and acetol researchgate.net. The technique provides insights into the unimolecular reaction mechanisms and the involvement of lower energy isomers in the dissociation process researchgate.net.
Environmental and Atmospheric Chemistry of Ethyl Formate
Atmospheric Abundance and Distribution
Ethyl formate (B1220265) is found in the atmosphere from both natural and anthropogenic emissions. It is emitted from biogenic sources such as fruits and vegetables, where it acts as a flavoring component. conicet.gov.arcabidigitallibrary.org It can also be formed as a product in the photo-oxidation of other organic compounds, such as diethyl ether. conicet.gov.arnih.gov Anthropogenic sources include its use as a fumigant for stored products like dried fruit and cereals, as well as a solvent in various industrial applications. conicet.gov.arnih.gov Due to its high vapor pressure, ethyl formate primarily exists in the gas phase in the atmosphere. cdnsciencepub.com
Studies have indicated that formates, including this compound, can be transported over considerable distances from their emission points due to their atmospheric lifetimes. conicet.gov.ar this compound has also been detected in extraterrestrial environments, such as the hot cores of Sagittarius B2(N), indicating its presence in interstellar chemistry. researchgate.netaanda.org
Environmental Fate and Degradation Pathways
The environmental fate of this compound is determined by its partitioning between different environmental compartments and its subsequent degradation through various pathways. If released to soil, this compound is expected to readily volatilize from the surface and leach through the soil layers. nih.gov In aquatic environments, its relatively high Henry's Law constant suggests significant loss due to evaporation from water bodies. nih.gov
Atmospheric Degradation and Photochemistry
In the atmosphere, the primary removal mechanism for this compound is the reaction with photochemically produced hydroxyl radicals (OH). nih.govcdnsciencepub.com This reaction proceeds via hydrogen abstraction from different sites on the this compound molecule. cdnsciencepub.comresearchgate.net
The rate constant for the reaction of this compound with hydroxyl radicals has been experimentally determined. Assuming a typical atmospheric hydroxyl radical concentration, the estimated atmospheric half-life of this compound due to this reaction is approximately 11 days. nih.gov Theoretical studies have also investigated the rate constants and mechanisms of hydrogen abstraction reactions of this compound with various atmospheric radicals, including OH, O(³P), CH₃, and HO₂ radicals. acs.orgnih.gov
While reaction with OH radicals is the dominant atmospheric loss process, reactions with other oxidants such as ozone (O₃) and nitrate (B79036) radicals (NO₃) also contribute to its degradation, although typically to a lesser extent. researchgate.netucr.edu Photolysis is considered a negligible removal process for this compound in the troposphere. conicet.gov.arresearchgate.net
The oxidation of this compound in the presence of NO₂ can lead to the formation of various products, including formic acid, peroxyacetyl nitrate, ethyl nitrate, acetic formic anhydride, and peroxy ethoxyformyl nitrate. researchgate.net Chlorine-initiated oxidation of this compound has also been studied, with hydrogen abstraction being the primary reaction pathway. cdnsciencepub.comresearchgate.net The products of this reaction can include chlorinated formates. researchgate.net
Interactive Table 1: Estimated Atmospheric Lifetime of this compound based on Reaction with OH Radicals
| Oxidant | Rate Constant (cm³/molecule·s) | Assumed Concentration (molecules/cm³) | Estimated Half-life (days) |
| Hydroxyl (OH) | 1.02 x 10⁻¹² nih.gov | 5 x 10⁵ nih.gov | ~11 nih.gov |
Biodegradation in Terrestrial and Aquatic Environments
This compound is expected to undergo biodegradation in both soil and water environments. nih.gov Microorganisms play a significant role in the degradation of volatile organic compounds like this compound. researchgate.net
Studies have shown that certain bacterial strains, such as Aeromonas salmonicida, are capable of degrading this compound. researchgate.netmdpi.com The degradation pathway in Aeromonas salmonicida involves the hydrolysis of this compound into formic acid and ethanol (B145695). researchgate.net Formic acid can then enter the carboxylic acid cycle, while ethanol is further metabolized into acetaldehyde (B116499) and acetic acid. researchgate.net
Based on limited data and predictions from mathematical models, this compound is expected to biodegrade rapidly. nih.gov It is generally not considered persistent in soils. herts.ac.uk
Interactions with Environmental Components
This compound can interact with various environmental components, influencing its distribution and persistence.
Adsorption and Desorption on Surfaces
This compound can adsorb onto surfaces, such as soil particles and grain. Sorption onto grain has been observed during its use as a fumigant. storedgrain.com.aumurdoch.edu.au The interaction of this compound with surfaces like graphite (B72142) and water ice has been investigated, particularly in the context of astrophysical environments. aip.orgacs.orgacs.orgresearchgate.net Studies using temperature-programmed desorption (TPD) and infrared spectroscopy have shown that this compound can form hydrogen bonds with water and ethanol on surfaces. acs.orgacs.orgresearchgate.net The interaction with water ice is reported to be stronger than with ethanol. acs.orgacs.orgresearchgate.net this compound can also be trapped within water ice and undergo desorption during phase transitions of the ice. acs.orgacs.org The desorption energy of this compound from water ice has been measured. acs.orgresearchgate.net
Interactive Table 2: Desorption Energies of this compound from Surfaces
| Surface | Desorption Energy (kJ/mol) |
| HOPG (pure) | 43.2 acs.org |
| Water Ice | 48.5 acs.orgresearchgate.net |
Reactions in Aqueous Systems
In aqueous systems, this compound undergoes hydrolysis, breaking down into formic acid and ethanol. nih.govstoredgrain.com.auresearchgate.net This hydrolysis can occur spontaneously and is catalyzed by both acidic and basic conditions. storedgrain.com.auresearchgate.net Enzymes such as esterases, present in biological systems, can also facilitate the hydrolysis of this compound. storedgrain.com.au
The hydrolysis of this compound in water can exhibit autocatalytic behavior due to the formation of formic acid, which acts as an acid catalyst. researchgate.netacs.orgresearchgate.netacs.org The rate of neutral hydrolysis of this compound has been reported to be faster compared to mthis compound in uncatalyzed reactions, although the autocatalytic effect is more pronounced for mthis compound hydrolysis. researchgate.netacs.org The kinetics of this compound hydrolysis in the liquid phase have been studied at various temperatures and reactant ratios. researchgate.netacs.org
Interactive Table 3: Hydrolytic Half-lives of this compound at Different pH Values
| pH | Hydrolytic Half-life |
| 7 | 3.1 days nih.gov |
| 8 | 7.5 hours nih.gov |
Biological and Astrochemical Significance of Ethyl Formate
Biological Roles and Occurrences
Ethyl formate (B1220265) is a naturally occurring volatile compound found in a variety of biological matrices, contributing to the aroma and flavor profiles of many foods and acting as a metabolite in plants and potentially other organisms. nih.govacs.orgebi.ac.ukchemicalbook.comnih.gov
Plant Metabolite Studies
Ethyl formate is recognized as a plant metabolite, occurring naturally in some plant oils, fruits, and juices. nih.govebi.ac.ukchemicalbook.comebi.ac.uk Studies have identified its presence in various plants, including Plumeria rubra and Zingiber mioga. nih.gov It is also detected in the volatiles of scented rice varieties. cabidigitallibrary.org As a natural plant volatile, this compound has been investigated for its potential use in postharvest insect control, offering a possible alternative to substances like methyl bromide. ebi.ac.ukacs.orgresearchgate.netresearchgate.net Research has explored its efficacy against pests affecting crops such as citrus fruits and table grapes, with studies evaluating mortality rates and the impact on fruit quality. ebi.ac.ukebi.ac.ukresearchgate.net
Role in Food Science and Flavor Chemistry
This compound plays a significant role in food science, primarily as a flavoring agent. acs.orgebi.ac.ukchemicalbook.comresearchgate.netresearchgate.net It is known for its pleasant, rum-like odor and is partially responsible for the flavor of raspberries. acs.orgebi.ac.ukebi.ac.ukwiley.com This ester is present in numerous food substances, including fruits, coffee, tea, and grains. acs.org The synthetic form of this compound is frequently utilized to impart flavor in products such as lemonade and artificial alcoholic beverages. acs.orgchemicalbook.comfishersci.at Its natural occurrence in foods and its generally recognized as safe (GRAS) status contribute to its use in the food industry. chemicalbook.comacs.orgresearchgate.netnih.gov this compound has been detected in various food products, including bread and cheese, where its presence, along with other volatiles, can enhance flavor. cabidigitallibrary.org The concentration of this compound in foods like Domiati cheese has been observed to change during maturation. cabidigitallibrary.org
Metabolic Pathways in Organisms
While detailed metabolic pathways specifically for the production of this compound in organisms are not extensively detailed in the provided search results, its occurrence as a plant metabolite suggests involvement in plant biochemical processes. nih.govebi.ac.ukchemicalbook.comebi.ac.uk Research into the metabolism of this compound within organisms has largely focused on its degradation. This compound is absorbed through different routes and is hydrolyzed into ethanol (B145695) and formic acid. inchem.org These breakdown products are then metabolized through known pathways. inchem.org Ethanol is primarily metabolized to CO₂, while formic acid can be reduced or excreted. inchem.org Studies investigating the effects of this compound on insects, such as Tribolium castaneum (red flour beetle), have shown that exposure can alter metabolic pathways, particularly those related to fatty acids. mdpi.com This suggests that while organisms may produce or accumulate this compound, its processing involves hydrolysis into simpler compounds that enter central metabolic routes.
Astrochemical Detections and Formation in Interstellar Medium
This compound has garnered significant attention in astrochemistry due to its detection in the interstellar medium, indicating the presence of complex organic molecules in star-forming regions. acs.orgwiley.commpg.dearxiv.orgaanda.orgarxiv.orgarxiv.orgaip.orgaanda.orgaanda.orgmpia.de
Detection in Molecular Clouds and Star-Forming Regions
This compound has been detected in molecular clouds and star-forming regions, environments where new stars and planetary systems are born. acs.orgwiley.commpg.dearxiv.orgaanda.orgarxiv.orgarxiv.orgaanda.orgaanda.orgmpia.de Notably, it was detected in the Sagittarius B2 (Sgr B2) dust cloud, located near the center of our galaxy. acs.orgwiley.commpg.dearxiv.orgaanda.orgaip.orgaanda.org This detection, along with that of n-propyl cyanide, represented the discovery of two of the most complex molecules found in interstellar space at the time. wiley.commpg.de Observations using telescopes like the IRAM 30m telescope have been crucial in identifying the specific spectral lines corresponding to this compound. mpg.dearxiv.orgaanda.orgarxiv.orgarxiv.orgaanda.orgaanda.org The detection of both trans and gauche conformers of this compound has been reported in regions like the W51 e2 hot molecular core. arxiv.orgarxiv.orgaanda.org These detections provide valuable insights into the chemical complexity that can arise in these cosmic environments. mpg.dearxiv.orgaanda.orgarxiv.orgaanda.org
Computational Models of Interstellar this compound Chemistry
Computational models are employed to understand the chemical processes that lead to the formation of molecules like this compound in space. wiley.commpg.dearxiv.orgaanda.orgarxiv.orgaanda.orgaanda.org These models suggest that the formation of more complex molecules in the interstellar medium may not primarily occur atom by atom in the gas phase. wiley.commpg.dearxiv.orgarxiv.org Instead, computational models indicate that complex molecules like this compound are likely formed through the sequential addition of pre-formed building blocks or functional groups on the surfaces of dust grains. wiley.commpg.dearxiv.orgaanda.orgarxiv.orgarxiv.orgaanda.orgaanda.orgmpia.de This grain-surface chemistry is proposed to play a dominant role in the formation of complex organic molecules in hot molecular cores. arxiv.orgarxiv.orgaanda.org Specifically, models suggest this compound is primarily formed on grains by adding a methyl group (CH₃) to functional-group radicals derived from mthis compound (CH₃OCHO), although ethanol (C₂H₅OH) may also serve as a precursor. arxiv.orgaanda.orgaanda.org Comparing observed molecular abundances with predictions from coupled gas-phase and grain-surface chemical codes helps to differentiate between competing formation mechanisms. arxiv.orgarxiv.orgarxiv.orgaanda.orgaanda.org The detection of increasingly complex molecules like this compound supports the idea that even larger organic molecules, potentially including amino acids, could be present in the interstellar medium. wiley.commpg.de
Surface vs. Gas-Phase Formation Mechanisms in Space
The formation of complex organic molecules (COMs), including this compound, in the interstellar medium is a topic of significant interest in astrochemistry. Two primary mechanisms are considered for their synthesis: gas-phase reactions and reactions occurring on the surfaces of interstellar dust grains, particularly within their icy mantles. Current research strongly suggests that grain-surface chemistry plays a dominant role in the formation of this compound in hot molecular cores. astrobiology.comarxiv.orgaanda.org
Gas-phase formation pathways for complex molecules like this compound are generally considered inefficient, especially at the low temperatures characteristic of cold interstellar clouds. aanda.org The formation of molecules in the gas phase often involves energetic collisions that can lead to fragmentation rather than the stable formation of complex structures. aanda.org While some gas-phase reactions involving radicals have been investigated, they often face significant energy barriers. researchgate.net For instance, the gas-phase production of mthis compound, a related ester, appears prohibitively slow. aanda.org
In contrast, the surfaces of interstellar dust grains provide a catalytic environment where atoms and simple molecules can meet, react, and build more complex structures. wiley.comacs.org During the cold phases of star formation, gas-phase species accrete onto dust particles, forming icy mantles composed of simple molecules like water, carbon monoxide, and methanol (B129727). annualreviews.org Within these ice mantles, hydrogenation and other reactions can occur. annualreviews.org As a star-forming region evolves into a hot core, the temperature increases, causing these icy mantles to sublimate and release the newly formed complex molecules into the gas phase, where they can be detected by radio astronomy. acs.org
For this compound specifically, grain-surface chemistry is proposed as the most likely formation route. aanda.orgresearchgate.netaanda.orgarxiv.org One primary pathway involves the addition of a methyl radical (CH₃) to functional-group radicals derived from mthis compound (CH₃OCHO) on the grain surfaces. aanda.orgresearchgate.netaanda.orgarxiv.orgaanda.org Another potential precursor is ethanol (C₂H₅OH), which could also contribute to this compound formation on grains. aanda.orgresearchgate.netaanda.orgarxiv.orgaanda.org The sequential addition of simpler radicals on the ice mantle is suggested as an efficient way to construct the carbon backbone of such complex molecules. aanda.orgresearchgate.net
The efficiency of complex molecule formation on grain surfaces is attributed, in part, to the ability of the surface to stabilize energized reaction intermediates, preventing fragmentation that might occur in the gas phase. aanda.org Molecular radicals derived from the ice mantles can combine in situ on the grain surfaces through thermal diffusion, particularly when dust temperatures are sufficiently high, as in hot cores. aanda.org
While grain-surface chemistry is considered dominant, the exact reaction networks and their rates are still areas of active research. Proposed grain-surface reactions for this compound formation include the combination of radicals such as HCO, CH₃O, and CH₃. aanda.org Cosmic ray-induced photodissociation of precursors like mthis compound or ethanol on the grains can also produce radicals that contribute to this compound synthesis. aanda.org
| Proposed Grain-Surface Formation Pathways for this compound | Precursors Involved | Notes |
| Pathway 1 | CH₃ + functional-group radicals from CH₃OCHO | Primary proposed route. aanda.orgresearchgate.netaanda.orgarxiv.orgaanda.org |
| Pathway 2 | Radicals derived from C₂H₅OH | Ethanol as a potential precursor. aanda.orgresearchgate.netaanda.orgarxiv.orgaanda.org |
| Pathway 3 | Combination of radicals like HCO, CH₃O, and CH₃ | Suggested by chemical models. aanda.org |
| Pathway 4 | Radicals from cosmic ray-induced photodissociation | Photodissociation of precursors like CH₃OCHO or C₂H₅OH on grains. aanda.org |
The study of this compound in space provides valuable constraints for chemical models and enhances our understanding of how complex organic molecules, potentially relevant to the origins of life, are formed in the interstellar medium. astrobiology.comarxiv.orgaanda.orgresearchgate.netaanda.orgarxiv.org
Toxicological and Ecotoxicological Research of Ethyl Formate
Mechanisms of Toxicity
The toxic effects of ethyl formate (B1220265) are primarily associated with its rapid hydrolysis into formic acid and ethanol (B145695) within biological systems. This metabolic transformation is central to its mechanism of action.
Cellular and Subcellular Effects
At the cellular level, ethyl formate and its breakdown products can induce various effects. Studies on insects, for example, suggest that this compound can inhibit mitochondrial cytochrome C oxidase, a key enzyme in cellular respiration ekb.egresearchgate.netdntb.gov.ua. This inhibition disrupts energy production within the cell. Formaldehyde, a metabolite of methanol (B129727) which is structurally related to formic acid, has been shown to modify cell components, including proteins and lipids, leading to altered cellular functions and enhanced membrane peroxidation nih.gov. While direct studies detailing identical formaldehyde-like effects from this compound metabolism in all organisms were not extensively found, the metabolic link to formic acid suggests potential for similar downstream impacts on cellular integrity and function. Histological investigations in rats exposed to high concentrations of this compound have revealed degeneration and squamous metaplasia of the olfactory epithelium in nasopharyngeal tissue researchgate.netnih.gov.
Enzymatic Inhibition and Metabolic Perturbations
This compound can lead to enzymatic inhibition and metabolic disturbances. Research indicates that this compound has the ability to suppress cholinesterase and carboxylesterase activities ekb.eg. In insects, exposure to this compound has been shown to significantly alter various metabolic pathways, particularly those involving fatty acids mdpi.com. A comparative metabolome analysis in Drosophila suzukii exposed to this compound revealed significant changes in metabolites involved in the tricarboxylic acid (TCA) cycle, purine (B94841) and pyrimidine (B1678525) metabolism, and detoxification pathways involving cytochrome P450 and glutathione (B108866) nih.gov. The rapid metabolism of this compound to formic acid in insect homogenates, presumably through esterase activity, further supports the role of enzymatic processes in its effects researchgate.net. While the toxicological processes of this compound and phosphine (B1218219) are suggested to be similar in some aspects, studies also indicate that the underlying mechanisms driving their toxicity are distinct ekb.egmdpi.com.
Ecotoxicological Impact and Environmental Safety
This compound is generally considered to have a low risk of environmental impact due to its rapid degradation into naturally occurring substances.
Effects on Non-Target Organisms
This compound has been found to have low toxicity to fish and non-target invertebrates storedgrain.com.au. The lethal concentration to kill 50% of tested trout during a 96-hour exposure (96 h LC50) was estimated at 230 mg this compound per liter of water, which is considerably less toxic than other substances like dichlorvos (B1670471) storedgrain.com.au. Studies evaluating the acute toxicity of this compound to agriculturally useful organisms like earthworms, honey bees, and silkworms have determined LCt50 values. For a 2-hour fumigation, the LC50 values were 39.9 g/m³ for earthworms, 7.09 g/m³ for honey bees, and 17.9 g/m³ for silkworms researchgate.net. Based on LC50 values, honey bees showed stronger acute toxicity compared to earthworms and silkworms researchgate.net. Further studies providing LCt50, LCt90, and LCt99 values for these organisms after 4 hours of fumigation at 20°C showed LCt50 values of 15.1 g h/m³ for honeybees, 26.5 g h/m³ for silkworms, and 48.9 g h/m³ for earthworms mdpi.com. While these values indicate varying degrees of sensitivity, they are generally higher than the lethal concentrations for target insect pests mdpi.com. This compound is not expected to cause environmental impacts from accidental release storedgrain.com.au. It is considered toxic to terrestrial vertebrates fishersci.ptthermofisher.com.
Here is a summary of acute toxicity data for non-target organisms:
| Organism | Exposure Time | Metric | Concentration (g/m³ or mg/L) | Citation |
| Trout | 96 hours | LC50 | 230 mg/L | storedgrain.com.au |
| Earthworms | 2 hours | LC50 | 39.9 g/m³ | researchgate.net |
| Honey bees | 2 hours | LC50 | 7.09 g/m³ | researchgate.net |
| Silkworms | 2 hours | LC50 | 17.9 g/m³ | researchgate.net |
Here is a summary of LCt values for beneficial organisms:
| Organism | Exposure Time | LCt50 (g h/m³) | LCt90 (g h/m³) | LCt99 (g h/m³) | Temperature (°C) | Citation |
| Honeybees | 4 hours | 15.1 | 20.1 | 27.8 | 20 | mdpi.com |
| Silkworms | 4 hours | 26.5 | 41.9 | 68.9 | 20 | mdpi.com |
| Earthworms | 4 hours | 48.9 | 198 | 910 | 20 | mdpi.com |
Advanced Applications and Research Frontiers of Ethyl Formate
Controlled Release Systems and Formulation Science
The inherent volatility of ethyl formate (B1220265) presents challenges for applications requiring sustained or targeted delivery. uoguelph.cauoguelph.canih.gov To overcome this, research has focused on developing controlled release systems that can stabilize ethyl formate and trigger its release under specific conditions. uoguelph.cauoguelph.canih.govin-part.comacs.orgnih.gov These systems are particularly relevant in areas such as active packaging for food preservation and pest control, where a controlled release of fumigant is desired. uoguelph.cauoguelph.cain-part.comnih.gov
Polymer-Based Precursors for Controlled Release
One promising approach involves the synthesis of polymer-based precursors that can encapsulate or incorporate this compound or compounds that release this compound upon activation. uoguelph.cauoguelph.canih.govin-part.comnih.gov These precursors are designed to be stable under normal storage conditions, preventing premature volatilization or degradation of the this compound. uoguelph.canih.govacs.org Research has explored the synthesis of solid-state this compound precursors through reactions such as the condensation of adipic acid dihydrazide and triethyl orthoformate to form diethyl N,N'-adipoyldiformohydrazonate. uoguelph.cauoguelph.canih.govacs.orgresearchgate.netresearchgate.net This precursor is non-volatile and stable when dry but can be hydrolyzed to release this compound vapor. uoguelph.canih.govacs.org
Polymer matrices, such as electrospun ethylcellulose/poly(ethylene oxide) (EC-PEO) nonwovens, have been used to encapsulate these precursors. uoguelph.cauoguelph.caresearchgate.netresearchgate.net Scanning electron microscopy has shown that the precursor particles can be physically entrapped within the fibers of these nonwovens. uoguelph.cauoguelph.caresearchgate.net This encapsulation within a polymer structure provides a mechanism for controlling the release rate of this compound.
Humidity-Triggered Release Mechanisms
A key aspect of controlled release systems for this compound is the ability to trigger its release under specific environmental conditions. Humidity-triggered release mechanisms are particularly relevant for applications like active packaging of fresh produce, where the presence of moisture can initiate the release of the fumigant. uoguelph.canih.govin-part.comacs.org
The hydrolysis of this compound precursors, such as diethyl N,N'-adipoyldiformohydrazonate, is a moisture-activated process. uoguelph.canih.govacs.org In the presence of moisture and acid, the precursor undergoes hydrolysis, releasing this compound vapor. uoguelph.canih.govacs.org Studies have shown that the release rate and total amount of this compound released from precursors can be significantly affected by temperature and relative humidity. nih.govacs.org For instance, a study evaluating the release from a precursor via citric acid-catalyzed hydrolysis at 25 °C demonstrated a release of approximately 98% of the theoretical loading after 2 hours. nih.govacs.org The ability to control release based on humidity allows for targeted application and potentially reduces the amount of fumigant needed. in-part.com
Emerging Industrial Applications and Sustainable Practices
This compound is gaining traction in various industries due to its versatile properties, including its effectiveness as a solvent and fumigant, coupled with its favorable environmental profile. marketresearchintellect.comdataintelo.comchemimpex.com Its biodegradability and low toxicity compared to some traditional chemicals make it an attractive option for sustainable practices. marketresearchintellect.comchemimpex.com
In agriculture, this compound is increasingly being explored as a safer alternative to conventional fumigants like methyl bromide, which is being phased out due to its environmental impact. uoguelph.canih.govresearchgate.netresearchgate.netchemimpex.comtechsciresearch.comentsocnsw.org.au It is effective against a range of pests in stored products and horticulture. entsocnsw.org.au Research is ongoing to optimize its use as a fumigant, including studies on its efficacy against specific pests and the development of improved application methods. researchgate.netresearchgate.netentsocnsw.org.aunih.gov For example, studies have investigated the efficacy of this compound against spotted-wing drosophila in blueberries, demonstrating its potential for in-package fumigation. uoguelph.cauoguelph.caresearchgate.netresearchgate.net Combined treatments with other substances like nitrogen or phosphine (B1218219) are also being explored to enhance efficacy. nih.gov
Beyond fumigation, this compound's role as a solvent in the pharmaceutical and chemical industries is expanding. marketresearchintellect.comdataintelo.comchemimpex.comtechsciresearch.com It is used in the synthesis of various chemical compounds and as a solvent in drug production. marketresearchintellect.comdataintelo.comtechsciresearch.comfishersci.at The trend towards greener chemistry and the need for effective yet less harmful solvents are driving the increased use of this compound in these sectors. dataintelo.comchemimpex.com Its application as a flavoring agent in the food and beverage industry also continues, aligning with the demand for natural and clean-label ingredients. marketresearchintellect.comdataintelo.comchemimpex.comthegoodscentscompany.comimarcgroup.com
Future Directions in this compound Research
The ongoing research into this compound highlights several key areas for future exploration, including leveraging computational methods and fostering interdisciplinary collaborations.
Computational Chemistry and Modeling Advances
Computational chemistry and modeling play a crucial role in understanding the fundamental properties and reactivity of this compound, as well as predicting its behavior in various applications. acs.orgnih.govfigshare.comresearchgate.netacs.org Theoretical methods are used to study reaction pathways, calculate reaction rates, and investigate the energetics of this compound transformations. acs.orgnih.govfigshare.comacs.org
For instance, computational studies have investigated the gas-phase reaction of this compound with species like chlorine atoms, calculating rate coefficients and exploring different hydrogen abstraction pathways. acs.orgfigshare.comresearchgate.net Modeling has also been employed to study the thermal decomposition of this compound, identifying pyrolysis products and determining reaction rate constants. nih.govacs.org These computational approaches provide valuable insights into the chemical behavior of this compound under different conditions, which can inform the development of new applications and processes. Modeling the kinetics of this compound sorption by materials like wheat is also important for optimizing fumigation strategies. ebi.ac.uk
Computational models are also being used to understand the formation of molecules like this compound in interstellar space, demonstrating the application of these techniques in astrochemistry. mpg.de
Interdisciplinary Studies Involving this compound
The diverse applications and properties of this compound necessitate interdisciplinary research efforts. Collaboration between chemists, material scientists, biologists, food scientists, and environmental scientists is crucial for fully realizing the potential of this compound. researchgate.net
For example, developing effective controlled release systems requires expertise in polymer science for material design, chemistry for precursor synthesis, and food science or biology for evaluating the efficacy of the released this compound in preserving food or controlling pests. uoguelph.cauoguelph.canih.govin-part.comnih.gov Research into this compound as a fumigant involves collaboration between chemists, entomologists, and agricultural scientists. researchgate.netresearchgate.netentsocnsw.org.aunih.gov Studies on its environmental fate and impact require input from environmental scientists. marketresearchintellect.comchemimpex.com Furthermore, the detection of this compound in interstellar space involves collaboration between astronomers and chemists. mpg.de Interdisciplinary studies can lead to innovative solutions and a more comprehensive understanding of this compound's role in various systems.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 8025 |
| Methyl bromide | 3693 |
| Adipic acid dihydrazide | 104782 |
| Triethyl orthoformate | 7901 |
| Diethyl N,N'-adipoyldiformohydrazonate | Not readily available (specific precursor) |
| Ethylcellulose | 94145164 |
| Poly(ethylene oxide) | 6219 |
| Citric acid | 311 |
| Spotted-wing drosophila | 137270945 |
| Nitrogen | 947 |
| Phosphine | 24404 |
| Chlorine | 222 |
| Formic acid | 284 |
| Ethylene (B1197577) | 6325 |
| Carbon monoxide | 281 |
| Water | 962 |
| Ethanol (B145695) | 702 |
| Methyl acetate (B1210297) | 6586 |
| Sodium hydroxide (B78521) | 14798 |
| Wheat | 68577960 |
| Blueberry | 8009 |
| Strawberry | 6894 |
| Coffee | 42671639 |
| Formate | 10519 |
| Methyl group | 881 |
| Carbonyl group | 1129 |
| Oxygen atom | 956 |
| Hydrogen atom | 784 |
| Carbon atom | 279 |
| Nitrogen atom | 941 |
| Phosphorus atom | 948 |
Data Tables
Based on the search results, a data table summarizing the release of this compound from a precursor under specific conditions can be presented:
| Precursor Type | Activation Method | Temperature (°C) | Time (h) | % Theoretical EF Released | Citation |
| Diethyl N,N'-adipoyldiformohydrazonate | Citric acid-catalyzed hydrolysis | 25 | 2 | ~98% | nih.govacs.org |
Another table can summarize the effect of this compound from a precursor on spotted-wing drosophila mortality:
| EF Precursor Amount (mg) | Activated EF Vapor (mg) | Blueberries (g) | Exposure Time (h) | SWD Adult Mortality (%) | Citation |
| 2.5 | 0.95 | 40 | 2 | 70 | researchgate.net |
| 7.5 | 2.86 | 40 | 2 | 100 | researchgate.net |
Development of Novel Analytical Techniques
The accurate detection and quantification of this compound are crucial across various scientific and industrial domains, including food quality assessment, occupational safety, and astrochemical studies. While traditional methods like gas chromatography (GC) have long been employed, research continues to explore and develop novel analytical techniques to improve sensitivity, selectivity, speed, and portability.
Gas chromatography, often coupled with detectors such as flame ionization detectors (FID) or mass spectrometers (MS), remains a widely used technique for the analysis of this compound. For instance, GC-FID with a DB FFAP capillary column has been utilized to determine natural levels of this compound in various feed commodities, including pearl millet, cotton seed, guar, groundnut, mustard, paddy, wheat, sunflower, and chickpea. researchgate.net In such analyses, isothermal column conditions at 70°C were employed. researchgate.net Another application involves using GC with an Agilent 5977 mass spectrometry detector for the analysis of this compound and its degradation product, formic acid, in fumigant gas samples. An Agilent FFAP column (30 m × 0.25 mm I.D., 0.25 µm film) with a He carrier flow of 1 mL/min and an oven temperature of 120 °C was used, with this compound detected at a retention time of 1.361 min and formic acid at 3.226 min. mdpi.com Headspace analysis coupled with GC-FID has also been employed for residue evaluation of this compound on crops and soil, utilizing an HP-1 column with specific temperature settings for the injector, oven, and detector. mdpi.com
High-Performance Liquid Chromatography (HPLC) is another chromatographic technique applicable to this compound analysis. A reverse phase HPLC method using a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid has been developed. sielc.com For Mass Spectrometry compatibility, phosphoric acid can be replaced with formic acid. sielc.com This method is described as scalable and suitable for preparative separation and pharmacokinetics. sielc.com HPLC has also been used in accordance with OECD Guideline No. 117 to determine the partition coefficient of this compound. europa.eu
Beyond traditional chromatography, other techniques are being explored. Online proton transfer reaction mass spectrometry (PTR-MS) has been identified as a technique capable of measuring this compound in the headspace of roasted and ground coffee, where this compound serves as a marker compound for a fermented off-note. imreblank.chacs.orgacs.orgnih.gov PTR-MS offers the advantage of real-time analysis of volatile organic compounds. imreblank.chacs.orgacs.orgnih.gov
The development of novel gas sensors coupled with machine learning techniques represents a frontier in this compound detection, particularly for applications requiring portable and real-time monitoring. Research has explored the feasibility of using multi-gas sensors and AI neural network algorithms to detect this compound fumigant in complex environments, such as shipping containers, without interference from other volatile organic compounds. murdoch.edu.au Prototype devices utilizing components like the Wio Terminal with a battery pack have been developed and tested. murdoch.edu.au These studies have shown linear or logarithmic correlations between sensor signals and this compound concentrations below 100 ppm, and have also investigated the effect of temperature on sensor performance. murdoch.edu.au
Furthermore, spectroscopic methods like infrared spectroscopy have been used for this compound detection. emerald.com Gas chromatography-mass spectrometry (GC-MS) is also employed for analyzing this compound, for example, in the context of monitoring emissions from fish meal. emerald.com While effective, these methods can sometimes require bulky and expensive equipment and skilled operators. emerald.com
The detection of this compound in extraterrestrial environments, such as the W51 e2 hot molecular core, utilizes radio astronomy techniques to analyze spectral line surveys. aanda.org This involves identifying the unique spectral signatures of different conformers of this compound (trans and gauche) to determine their presence and abundance in interstellar space. aanda.org
Here are some examples of analytical techniques and findings:
| Technique | Application | Key Findings / Parameters | Source |
| GC-FID (DB FFAP column) | Analysis of natural levels in feed commodities | Isothermal at 70°C; Detection of natural levels ranging from 0.22 to 0.70 ppm (propanol extraction) and 0.22 to 0.68 ppm (methanol extraction). researchgate.net | researchgate.net |
| GC-MS (Agilent FFAP column) | Analysis in fumigant gas samples | Oven 120°C, He carrier 1 mL/min; this compound retention time: 1.361 min; Formic acid retention time: 3.226 min. mdpi.com | mdpi.com |
| Headspace GC-FID (HP-1 column) | Residue evaluation on crops and soil | Specific temperature settings for injector, oven, and detector; Used for time-dependent residue analysis. mdpi.com | mdpi.com |
| Reverse Phase HPLC (Newcrom R1 column) | General analysis, preparative separation, pharmacokinetics, partition coefficient | Mobile phase: acetonitrile, water, phosphoric acid (or formic acid for MS); Scalable method. sielc.comeuropa.eu | sielc.comeuropa.eu |
| Online Proton Transfer Reaction Mass Spectrometry (PTR-MS) | Measurement in coffee headspace | Real-time detection of this compound as a fermented off-note marker. imreblank.chacs.orgacs.orgnih.gov | imreblank.chacs.orgacs.orgnih.gov |
| Multi-gas sensors + Machine Learning | Portable detection in complex environments (e.g., shipping containers) | Demonstrated feasibility for real-time monitoring without VOC interference; Linear/logarithmic correlation below 100 ppm. murdoch.edu.au | murdoch.edu.au |
| Radio Astronomy (Spectral Line Survey) | Detection in interstellar medium (e.g., W51 e2 hot molecular core) | Identification of trans and gauche conformers based on spectral signatures; Determination of excitation temperature and column densities. aanda.org | aanda.org |
Research findings highlight the continuous effort to refine existing methods and develop new ones for this compound analysis. For instance, studies on multi-gas sensors demonstrate the potential for developing portable detectors capable of overcoming interference from other volatile organic compounds in complex matrices. murdoch.edu.au The use of chemometric methods in conjunction with techniques like PTR-MS allows for the identification of this compound as a key marker compound in complex aroma profiles, such as those found in coffee. imreblank.chacs.orgacs.orgnih.gov
Q & A
Q. Experimental Design :
- Shock Tube Methods : Measure rate constants (k) at high temperatures (500–1200 K) using laser absorption spectroscopy .
- Relative Rate Technique : Use reference compounds (e.g., ethyl chloride) to determine k for Cl-atom reactions at 268–343 K .
- Computational Modeling : Apply canonical variational transition state theory (CVT) with CCSD(T)/cc-pVDZ to predict Arrhenius parameters .
Q. Methodology :
- Dose-Response Trials : Expose target pests (e.g., citrus mealybugs) to this compound concentrations (5–50 mg/L) under controlled humidity (60–80%) and temperature (25°C) .
- Mortality Assessment : Use probit analysis to calculate LC₅₀ values and compare with traditional pesticides (e.g., phosphine).
- Quality Control : Assess phytotoxicity on host plants (e.g., orchids) via chlorophyll fluorescence imaging post-fumigation .
Statistical Approach : Apply ANOVA to compare efficacy across concentrations, with Tukey’s HSD test for post-hoc analysis .
Advanced: How do thermodynamic properties of this compound-water mixtures influence environmental or industrial applications?
Q. Key Findings :
- Vapor-Liquid Equilibria (VLE) : this compound exhibits positive deviation from Raoult’s law in water due to hydrogen bonding disruptions, impacting distillation efficiency .
- Excess Enthalpy (hᴇ) : Negative hᴇ values (-120 J/mol at x = 0.5) indicate exothermic mixing, relevant in solvent recovery systems .
Modeling : Use Modified UNIFAC (Dortmund) to predict phase behavior and optimize separation processes .
Advanced: What strategies resolve contradictions between experimental and computational data in this compound reaction studies?
Case Study : Discrepancies in •OH reaction rates arise from:
Q. Resolution :
- Conduct isotope-labeling experiments (e.g., deuterated this compound) to isolate tunneling contributions.
- Refine computational models with multi-reference methods (e.g., CASPT2) for improved accuracy .
Basic: What safety protocols are critical when handling this compound in laboratories?
- Ventilation : Use fume hoods to maintain airborne concentrations below 50 ppm (OSHA PEL) .
- PPE : Nitrile gloves, goggles, and flame-resistant lab coats .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with 5% sodium bicarbonate .
Documentation : Include risk assessments in ethics approvals, referencing SDS Section 8 (Exposure Controls) .
Advanced: What environmental mitigation strategies are effective for this compound emissions?
- Atmospheric Lifetime : 3–5 days due to •OH radical degradation; model using IPCC guidelines to estimate regional dispersion .
- Global Warming Potential (GWP) : 12 (100-year horizon), requiring catalytic oxidation scrubbers in industrial vents .
Regulatory Compliance : Align disposal practices with EPA RCRA guidelines for volatile organics .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
